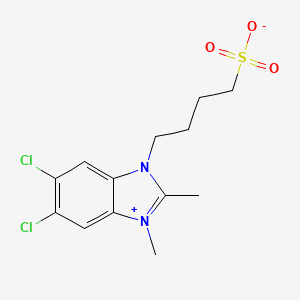
4-(5,6-Dichloro-2,3-dimethylbenzimidazol-3-ium-1-yl)butane-1-sulfonate
Overview
Description
4-(5,6-Dichloro-2,3-dimethylbenzimidazol-3-ium-1-yl)butane-1-sulfonate is a synthetic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-(5,6-Dichloro-2,3-dimethylbenzimidazol-3-ium-1-yl)butane-1-sulfonate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Chlorination and Methylation: The synthesized benzimidazole is then subjected to chlorination and methylation reactions to introduce the dichloro and dimethyl groups at the 5,6 and 2,3 positions, respectively.
Chemical Reactions Analysis
4-(5,6-Dichloro-2,3-dimethylbenzimidazol-3-ium-1-yl)butane-1-sulfonate undergoes various chemical reactions, including:
Scientific Research Applications
4-(5,6-Dichloro-2,3-dimethylbenzimidazol-3-ium-1-yl)butane-1-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5,6-Dichloro-2,3-dimethylbenzimidazol-3-ium-1-yl)butane-1-sulfonate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The dichloro and dimethyl substitutions enhance its binding affinity and specificity . The sulfonate group increases the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
4-(5,6-Dichloro-2,3-dimethylbenzimidazol-3-ium-1-yl)butane-1-sulfonate can be compared with other benzimidazole derivatives:
5,6-Dichlorobenzimidazole: Similar in structure but lacks the butane-1-sulfonate group, resulting in different solubility and biological properties.
2,3-Dimethylbenzimidazole: Lacks the dichloro and sulfonate groups, leading to different chemical reactivity and applications.
Benzimidazole: The parent compound without any substitutions, used as a basic building block in various chemical syntheses.
Properties
IUPAC Name |
4-(5,6-dichloro-2,3-dimethylbenzimidazol-3-ium-1-yl)butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-9-16(2)12-7-10(14)11(15)8-13(12)17(9)5-3-4-6-21(18,19)20/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUFYLFINMOARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC(=C(C=C2N1CCCCS(=O)(=O)[O-])Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



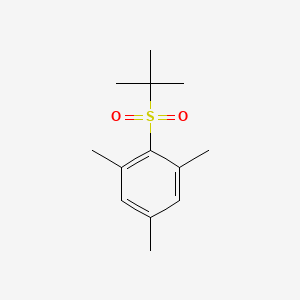

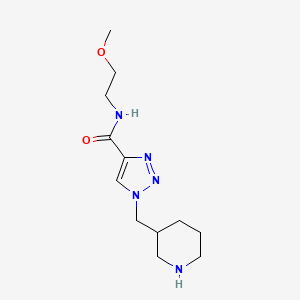

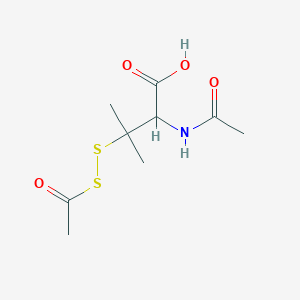
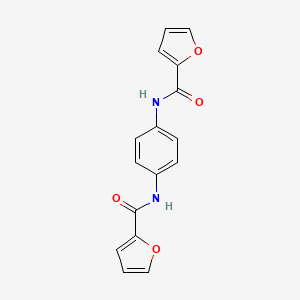
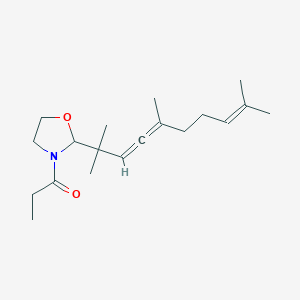

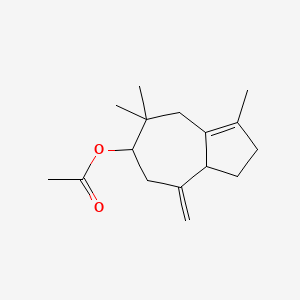
![1-(4-propan-2-ylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3821581.png)
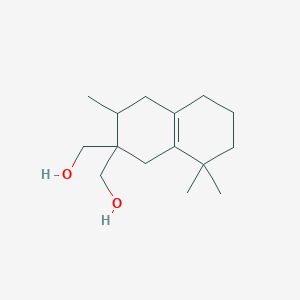
![{[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3821611.png)
![3-[(2-Nitrophenyl)methyl]-1,3-thiazol-2-imine;hydrobromide](/img/structure/B3821615.png)
